molecular formula C7H6BClN2O2 B1431642 7-Chloro-1H-indazole-4-boronic acid CAS No. 1451393-20-6

7-Chloro-1H-indazole-4-boronic acid

Cat. No.: B1431642
CAS No.: 1451393-20-6
M. Wt: 196.4 g/mol
InChI Key: WCYMWBJRNPAIOY-UHFFFAOYSA-N
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Description

7-Chloro-1H-indazole-4-boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a boronic acid group in the compound enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

7-Chloro-1H-indazole-4-boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, indazole derivatives, including this compound, have shown potential in inhibiting cell growth in various cancer cell lines . This compound’s ability to modulate cellular functions makes it a promising candidate for therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can inhibit or activate enzymes by forming covalent bonds with active site residues. Additionally, it can bind to specific biomolecules, altering their function and leading to changes in gene expression . The boronic acid group is particularly effective in targeting serine and threonine residues in proteins, making it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies. Its stability and degradation must be carefully monitored to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as organ toxicity . The threshold for toxicity must be carefully determined to optimize its therapeutic potential while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . This compound can affect metabolic flux and alter metabolite levels, making it a valuable tool for studying metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . Understanding these interactions is essential for optimizing its use in biochemical assays and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its ability to interact with specific biomolecules and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-indazole-4-boronic acid typically involves the reaction of 7-chloroindazole with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 7-chloroindazole using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1H-indazole-4-boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorine atom in the indazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Boronic esters or anhydrides.

    Reduction: Alcohols or amines.

    Substitution: Substituted indazole derivatives with various functional groups.

Scientific Research Applications

7-Chloro-1H-indazole-4-boronic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties. It serves as a precursor for the development of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

  • 7-Bromo-1H-indazole-4-boronic acid
  • 7-Iodo-1H-indazole-4-boronic acid
  • 7-Fluoro-1H-indazole-4-boronic acid

Comparison: 7-Chloro-1H-indazole-4-boronic acid is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. Compared to its bromo, iodo, and fluoro counterparts, the chloro derivative often exhibits different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for specific applications in medicinal chemistry and drug development.

Properties

IUPAC Name

(7-chloro-1H-indazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClN2O2/c9-6-2-1-5(8(12)13)4-3-10-11-7(4)6/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYMWBJRNPAIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=NNC2=C(C=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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